molecular formula C19H20N4O4S B11967272 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11967272
M. Wt: 400.5 g/mol
InChI Key: NSKOQDGZUQPONN-RKHLGMAXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the furyl and trimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific combination of functional groups and its ability to undergo various chemical reactions

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O4S/c1-12(8-14-6-5-7-27-14)11-20-23-18(21-22-19(23)28)13-9-15(24-2)17(26-4)16(10-13)25-3/h5-11H,1-4H3,(H,22,28)/b12-8+,20-11+

InChI Key

NSKOQDGZUQPONN-RKHLGMAXSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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